3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Description
3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a complex substitution pattern. Its structure comprises a quinolin-4(1H)-one core modified with a 4-benzylpiperidin-1-yl carbonyl group at position 3, fluorine atoms at positions 6 and 8, a 2-fluoroethyl substituent at position 1, and a methoxy group at position 5. The fluorine atoms and fluoroethyl group enhance lipophilicity and metabolic stability, while the benzylpiperidine moiety may influence receptor-binding affinity. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O3/c1-33-24-20(27)14-18-22(21(24)28)30(12-9-26)15-19(23(18)31)25(32)29-10-7-17(8-11-29)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIWRUDVPQRVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)CCF)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one can be contextualized by comparing it to related quinoline derivatives. Below is a detailed analysis:
Structural Analogues
Biological Activity
The compound 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.44 g/mol. The structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
The biological activity of quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antiviral Activity
Research indicates that derivatives of quinoline exhibit significant antiviral properties. For instance:
- In vitro Studies : A study demonstrated that related compounds displayed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The fluorophenyl derivative showed a 50% cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating potential antiviral efficacy .
Antibacterial Activity
The antibacterial potential was evaluated against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) [μM] |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
These results suggest limited antibacterial efficacy compared to standard antibiotics like ciprofloxacin and miconazole .
Case Studies
A notable case study involved the synthesis and biological evaluation of similar piperidine derivatives, which were tested against multiple viruses and bacteria. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
